6,7-Dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
6,7-Dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 2048273-58-9) is a synthetic tetrahydroisoquinoline derivative. It is identified as a research compound in life sciences, with applications in pharmacological studies and high-throughput screening . The molecule features a 1,2,3,4-tetrahydroisoquinoline core substituted with methoxy groups at positions 6 and 7, a methyl group at position 2, and a 3,4,5-trimethoxybenzyl group at position 1. Its hydrochloride salt enhances solubility and stability for experimental use.
Structure
3D Structure of Parent
Properties
IUPAC Name |
6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO5.ClH/c1-23-8-7-15-12-18(24-2)19(25-3)13-16(15)17(23)9-14-10-20(26-4)22(28-6)21(11-14)27-5;/h10-13,17H,7-9H2,1-6H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNFVFFEXXQRMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrahydroisoquinoline core. One common method includes the reaction of 3,4,5-trimethoxybenzaldehyde with methylamine to form an intermediate, which is then subjected to cyclization and subsequent methylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process requires precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Functional Group Transformations
The compound undergoes reactions at its tetrahydroisoquinoline core and methoxybenzyl group :
Catalytic and Coupling Reactions
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Catalytic Hydrogenation :
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Phosphotungstic Acid-Catalyzed Cyclization :
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Cross-Coupling Reactions :
Stability and Reactivity Insights
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Acid Sensitivity : The methoxy groups are stable under mild acidic conditions but hydrolyze under concentrated H₂SO₄ or HBr .
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Oxidation Resistance : The tetrahydroisoquinoline core resists oxidation under ambient conditions but undergoes epoxidation with peracids (theoretical based on related compounds).
Key Research Findings
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic properties, such as anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Selected Tetrahydroisoquinoline Derivatives
Key Findings from Comparative Studies
Substituent Effects on Receptor Binding: The replacement of hydroxyl groups (in trimetoquinol) with chloro substituents (6,7-dichloro analogue) converts β-agonist activity to β-antagonism, mirroring the isoproterenol-to-dichloroisoproterenol transformation . Methoxy groups at 3,4,5-positions on the benzyl ring (target compound) enhance lipophilicity and may influence tissue distribution compared to unsubstituted benzyl derivatives like papaverine .
Stereochemical Influence :
- Enantiomers of the target compound (e.g., (S)-configuration, CAS 104758-47-6) are associated with neuromuscular blocking activity, as seen in mivacurium chloride impurities .
Pharmacological Divergence from Papaverine: Unlike papaverine, which lacks analgesic properties, the 1-(4’-dimethylaminophenyl) analogue demonstrates significant analgesic and anti-inflammatory effects in rodent models .
Synthetic Modifications: Introduction of a 4-nitrostyryl group (as in (R,E)-6,7-dimethoxy-2-methyl-1-(4-nitrostyryl)-tetrahydroisoquinoline) shifts activity toward NMDA receptor modulation . Reductive amination and Grignard reactions are common synthetic routes for these compounds .
Biological Activity
6,7-Dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (commonly referred to as F-36) is a synthetic alkaloid derived from tetrahydroisoquinoline. This compound has garnered attention due to its potential pharmacological properties, particularly in cardioprotection and neuroprotection. This article reviews the biological activity of F-36 based on recent studies and findings.
- IUPAC Name : this compound
- Molecular Formula : C22H30ClNO5
- Molecular Weight : 423.93 g/mol
- CAS Number : 2048273-58-9
Cardioprotective Properties
A recent study highlighted the cardioprotective effects of F-36 through its influence on the Na+/Ca2+-exchange mechanism in cardiac tissues. The study demonstrated that F-36 administered at concentrations ranging from 5 μM to 100 μM exhibited a positive inotropic effect on the contractile activity of rat heart papillary muscles. This effect was linked to alterations in intracellular calcium levels mediated by Na+/Ca2+-exchange pathways .
| Concentration (μM) | Effect on Contractility |
|---|---|
| 5 | Mild increase |
| 10 | Moderate increase |
| 50 | Significant increase |
| 100 | Maximal increase |
Neuroprotective Effects
F-36 has also been studied for its neuroprotective properties. It has been shown to reduce oxidative stress and apoptosis in neuronal cells exposed to neurotoxic agents. The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases .
The biological activity of F-36 can be attributed to several mechanisms:
- Calcium Homeostasis : By affecting Na+/Ca2+-exchanges, F-36 helps maintain calcium levels within cardiac cells, thereby enhancing contractility without increasing heart rate excessively.
- Antioxidant Activity : F-36 exhibits antioxidant properties that protect neuronal cells from oxidative damage.
- Neurotransmitter Modulation : The compound may influence the release and reuptake of neurotransmitters such as dopamine and serotonin, which are critical in mood regulation and cognitive functions.
Study on Cardiac Function
In a controlled study involving rat models, researchers observed that administration of F-36 significantly improved cardiac output and reduced signs of heart failure in induced models. The study concluded that F-36 could be a promising candidate for further research into heart disease therapies .
Neuroprotection in Experimental Models
Another study focused on the neuroprotective effects of F-36 against excitotoxicity induced by glutamate in primary neuronal cultures. Results indicated that F-36 treatment reduced cell death and preserved neuronal integrity compared to untreated controls .
Q & A
Q. What are the established synthetic routes for this compound?
The synthesis typically involves reductive amination or Pictet-Spengler cyclization. For example, substituted tetrahydroisoquinolines can be synthesized via LiAlH4 reduction of nitrovinyl intermediates in THF, followed by acid-catalyzed cyclization with 3,4,5-trimethoxybenzaldehyde under argon . Yield optimization often requires purification via silica gel chromatography and characterization by NMR and HPLC .
Q. What analytical techniques validate its structural integrity and purity?
Key methods include:
- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm substitution patterns (e.g., methoxy groups at positions 6,7 and 3,4,5-trimethoxybenzyl).
- HPLC-MS : For purity assessment (≥95%) and molecular weight verification (e.g., m/z ≈ 449.9 for the free base + HCl).
- X-ray crystallography (if available): To resolve stereochemical ambiguities .
Q. How should this compound be stored to ensure stability?
Store in sealed glass containers at 2–8°C, protected from light and moisture. Stability studies suggest decomposition occurs above 40°C, particularly in aqueous solutions .
Advanced Research Questions
Q. What strategies address low yields in the final cyclization step?
- Catalyst optimization : Use molecular sieves to absorb water and shift equilibrium toward imine formation .
- Solvent selection : Polar aprotic solvents (e.g., ethanol or acetonitrile) improve solubility of aromatic aldehydes.
- Reaction time : Extended reflux (16–24 hours) enhances conversion rates but risks side reactions (e.g., over-reduction) .
Q. How can researchers resolve discrepancies in reported biological activity data?
- Purity validation : Cross-check with independent QC methods (e.g., pharmacopeial standards for ANDA applications) .
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and buffer pH, as protonation of the tertiary amine affects membrane permeability .
- Structural analogs : Compare activity with derivatives like 1-(4-chlorophenyl)-6,7-dimethoxy analogs to isolate pharmacophore contributions .
Q. What computational methods predict its binding interactions with biological targets?
- Docking studies : Use Schrödinger Suite or AutoDock to model interactions with adrenergic or opioid receptors, leveraging the trimethoxybenzyl group’s π-π stacking potential.
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key residues for mutagenesis validation .
Methodological Considerations
Q. How to design a SAR study for this compound?
- Core modifications : Synthesize analogs with varied methoxy positions (e.g., 6,7-diethoxy or 3,4,5-triethoxybenzyl) to assess steric/electronic effects.
- Methyl group replacement : Substitute the 2-methyl group with bulkier alkyl chains to probe steric hindrance in receptor binding pockets .
Q. What are the critical controls for in vitro toxicity assays?
- Solvent controls : Use DMSO concentrations ≤0.1% to avoid nonspecific cytotoxicity.
- Positive controls : Include known inhibitors (e.g., verapamil for calcium channel assays) to validate assay sensitivity .
Safety and Compliance
Q. What PPE is required for handling this compound?
Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation exposure. In case of skin contact, rinse immediately with water and seek medical advice .
Q. How to dispose of waste containing this compound?
Neutralize acidic residues with sodium bicarbonate before incineration. Avoid release into waterways due to potential aquatic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
